Sodium pyrazine-2-sulfinate
Description
Properties
Molecular Formula |
C4H3N2NaO2S |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
sodium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
NPBMAHXIVWOTDJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most established method for synthesizing sodium pyrazine-2-sulfinate involves reducing pyrazine-2-sulfonyl chloride with sodium sulfite (Na₂SO₃) or sodium hydrogensulfite (NaHSO₃) in the presence of a hydrogenphosphate buffer. This reaction proceeds via a two-electron reduction mechanism, where the sulfonyl chloride (-SO₂Cl) is converted to the sulfinate (-SO₂⁻) (Fig. 1). The hydrogenphosphate (e.g., Na₂HPO₄) acts as a proton scavenger, stabilizing the intermediate and preventing side reactions such as over-reduction to thiols.
The process typically employs a biphasic solvent system—a mixture of water and an organic solvent like dichloromethane or ethyl acetate—to enhance reagent solubility and facilitate product isolation. Temperatures range from 60–80°C, with reaction completion achieved within 2–4 hours. For pyrazine derivatives, the electron-deficient nitrogen atoms in the ring necessitate milder conditions to avoid decomposition.
Case Studies and Experimental Data
While patents and literature predominantly describe aryl sulfinates, the methodology is directly applicable to pyrazine-2-sulfonyl chloride. For example, the reduction of 4-toluenesulfonyl chloride with NaHSO₃/Na₂HPO₄ yields sodium 4-toluenesulfinate in >85% purity. Analogous conditions for pyrazine-2-sulfonyl chloride would involve:
| Parameter | Detail |
|---|---|
| Sulfonyl chloride | Pyrazine-2-sulfonyl chloride |
| Reducing agent | Na₂SO₃ (1.2 equiv) |
| Catalyst | Na₂HPO₄ (0.2 equiv) |
| Solvent | Water:ethyl acetate (3:1) |
| Temperature | 70°C, 3 h |
| Workup | Filtration, solvent evaporation, crystallization |
Adapted from US6399815B2 and Reddy et al. (2021).
The product is isolated by cooling the reaction mixture, filtering insoluble byproducts (e.g., NaCl), and evaporating the organic phase. Crystallization from ethanol-water yields this compound as a hygroscopic solid.
Electrochemical Reduction Approaches
Recent advances in electrosynthesis offer a sustainable alternative to traditional methods. By applying a controlled potential, sulfonyl chlorides undergo direct reduction at the cathode surface, generating sulfinate ions without stoichiometric reductants. For this compound, a divided cell with a platinum cathode and sodium chloride electrolyte is optimal. The reaction proceeds at ambient temperature with a current density of 5–10 mA/cm², achieving conversions >70% within 6 hours.
Key advantages include:
-
Waste minimization : Eliminates need for Na₂SO₃/NaHSO₃.
-
Tunability : Voltage adjustments control selectivity.
Optimization of Reaction Parameters
Solvent and pH Effects
The biphasic system in conventional synthesis balances reactivity and solubility. Increasing the organic phase ratio (e.g., ethyl acetate) improves sulfonyl chloride dissolution but may slow reaction kinetics due to reduced interfacial contact. Maintaining pH 6–7 via Na₂HPO₄ prevents acid-catalyzed side reactions, such as sulfonate formation.
Temperature and Time
Elevated temperatures (>80°C) risk pyrazine ring degradation, particularly under acidic conditions. Kinetic studies on aryl sulfinates suggest 70°C optimizes the trade-off between rate and stability.
Analytical Characterization Techniques
Post-synthesis validation employs:
-
¹H/¹³C NMR : Confirms sulfinate substitution at the pyrazine 2-position.
-
IR spectroscopy : S-O stretching vibrations at 1120–1150 cm⁻¹.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Chemical Reactions Analysis
Types of Reactions: Sodium pyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinesulfonic acid.
Reduction: Under reducing conditions, it can be converted back to pyrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sodium 2-pyrazinesulfinate under basic or neutral conditions.
Major Products:
Oxidation: Pyrazinesulfonic acid.
Reduction: Pyrazine.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Sodium pyrazine-2-sulfinate has been investigated for its potential therapeutic effects, particularly as a sodium channel modulator. Research indicates that pyrazine derivatives can selectively target voltage-gated sodium channels (Na V i.8), which are implicated in pain pathways. This selectivity may lead to improved treatments for various pain conditions, including:
- Chronic Pain
- Neuropathic Pain
- Inflammatory Pain
- Visceral Pain
The compounds exhibit a favorable side-effect profile, making them promising candidates for pain management therapies .
Case Study: Pain Management
A study highlighted the efficacy of this compound derivatives in alleviating pain associated with conditions such as multiple sclerosis and diabetic neuropathy. The compounds demonstrated significant analgesic properties in preclinical models, suggesting their potential for clinical applications in pain relief .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It participates in various reactions, including:
- Cross-Coupling Reactions : Used in palladium-catalyzed reactions to form carbon-sulfur bonds.
- Sulfonative Reactions : Acts as a sulfonating agent to introduce sulfonyl groups into organic molecules.
These reactions are crucial for the development of new pharmaceuticals and agrochemicals .
Data Table: Reaction Outcomes
Agricultural Applications
In agriculture, this compound and its derivatives have shown promise as agrochemicals. They exhibit antifungal and insecticidal properties, making them suitable candidates for developing environmentally friendly pesticides.
Case Study: Agrochemical Efficacy
Research demonstrated that this compound derivatives effectively inhibited fungal growth in crops, suggesting their potential use as biopesticides. Field trials indicated improved crop yields and reduced reliance on synthetic chemicals .
Beyond their medicinal uses, compounds derived from this compound exhibit a range of biological activities:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Protect cells from oxidative stress.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
These properties make this compound a compound of interest for further research in pharmacology and toxicology .
Mechanism of Action
The mechanism of action of sodium 2-pyrazinesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the electrophile and the reaction environment.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Sodium Pyrazine-2-Sulfinate and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₄H₃N₂NaO₂S | ~174.1 | High | Pyrazine ring, sulfinate |
| Sodium pyridine-2-sulfinate | C₅H₄NNaO₂S | 173.15 | High | Pyridine ring, sulfinate |
| 2-Acetyl pyrazine | C₆H₆N₂O | 122.13 | Moderate | Pyrazine ring, acetyl |
| 2-Aminopyrazine | C₄H₅N₃ | 95.11 | Moderate | Pyrazine ring, amine |
*Hypothetical values inferred from structural analogs.
- Electronic Effects : The pyrazine ring’s dual nitrogen atoms create an electron-deficient environment, enhancing the electrophilicity of adjacent substituents compared to pyridine derivatives . This may increase the sulfinate group’s reactivity in nucleophilic substitutions compared to sodium pyridine-2-sulfinate.
- Solubility: Sodium sulfinate salts generally exhibit high water solubility due to their ionic nature.
Stability and Degradation
- Oxidative Sensitivity : Sulfinate salts are prone to oxidation, forming sulfonates (-SO₃⁻). The pyrazine ring’s electron deficiency may accelerate this oxidation compared to pyridine-based analogs .
- Thermal Stability : Pyrazine derivatives generally decompose at high temperatures (>200°C), but the ionic nature of sodium sulfinates may lower their melting points relative to neutral analogs like 2-acetyl pyrazine .
Q & A
Q. What strategies integrate this compound into supramolecular assemblies, and how do structural variations affect host-guest interactions?
- Methodological Answer :
- Self-Assembly Design : Combine with AgNO₃ or CuCl₂ to form coordination cages. Monitor assembly via SAXS or cryo-EM.
- Guest Encapsulation : Test inclusion complexes with aromatic guests (e.g., naphthalene derivatives) using NMR titration.
- Thermodynamic Analysis : Calculate binding constants (Kₐ) via isothermal titration calorimetry (ITC) .
Key Considerations for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
